(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623931
InChI: InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3/t25-/m0/s1
SMILES:
Molecular Formula: C25H23ClN2O5
Molecular Weight: 466.9 g/mol

(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one

CAS No.:

Cat. No.: VC17623931

Molecular Formula: C25H23ClN2O5

Molecular Weight: 466.9 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one -

Specification

Molecular Formula C25H23ClN2O5
Molecular Weight 466.9 g/mol
IUPAC Name (1S)-1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Standard InChI InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3/t25-/m0/s1
Standard InChI Key QICGSIQQNLMAOI-VWLOTQADSA-N
Isomeric SMILES CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC
Canonical SMILES CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dihydroisoquinolinone core substituted at positions 1, 2, 6, and 7 with distinct aromatic and alkoxy groups. The (S)-configuration at the C1 position ensures optimal steric and electronic complementarity with biological targets, as evidenced by X-ray crystallographic studies . Key structural elements include:

  • A 4-chlorophenyl group at position 1, contributing hydrophobic interactions.

  • A 4-nitrophenyl group at position 2, enabling hydrogen bonding and π-π stacking.

  • Methoxy and isopropoxy groups at positions 6 and 7, modulating solubility and metabolic stability.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₅H₂₃ClN₂O₅
Molecular Weight466.9 g/mol
IUPAC Name(S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one
CAS NumberVCID: VC13649513

The nitro group at position 4 of the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system for enhanced binding affinity.

Synthesis and Stereochemical Control

Asymmetric Catalytic Routes

The synthesis of enantiopure (S)-isomers relies on organocatalytic strategies to achieve high stereoselectivity. A one-pot aza-Henry–hemiaminalization–oxidation sequence, catalyzed by a quinine-derived squaramide organocatalyst, yields trans-3,4-dihydroisoquinolinones with diastereomeric ratios >20:1 and enantiomeric excesses up to 95% . Critical steps include:

  • Aza-Henry Reaction: Condensation of 2-(nitromethyl)benzaldehyde with N-protected aldimines, facilitated by hydrogen-bonding catalysts.

  • Hemiaminalization: Cyclization to form the dihydroisoquinolinone scaffold.

  • Oxidation: Use of PCC (pyridinium chlorochromate) to aromatize the tetrahydropyridine ring .

Table 2: Synthetic Performance Metrics

ParameterValue
Yield39–78%
Diastereomeric Ratio (dr)>20:1
Enantiomeric Excess (ee)40–95%

Alternative routes employ rhodium-catalyzed additions to sulfinylimines, achieving 92% enantiomeric excess for the key isoquinolinone intermediate .

Pharmacological Profile and Biological Activity

Broad-Spectrum Enzyme Modulation

While direct data on the subject compound is limited, structurally related dihydroisoquinolinones inhibit tyrosine kinases (IC₅₀ < 100 nM) and phosphodiesterases (PDE4 IC₅₀ = 0.35 μM). The nitro and chloro substituents enhance target engagement through complementary electrostatic interactions.

Material Science Applications

Organic Electronics and Semiconductors

The conjugated π-system and electron-deficient nitro group make this compound a candidate for organic semiconductors. Similar derivatives exhibit:

  • Charge Mobility: 0.1–1.0 cm²/V·s in thin-film transistors.

  • Bandgap Tunability: 2.5–3.0 eV via substituent modification.

Molecular Docking and Computational Insights

Binding Mode Analysis

Docking studies using MDM2 (PDB: 4HG7) reveal that the 4-chlorophenyl group occupies the Trp23 pocket, while the 4-nitrophenyl group engages Phe19 via π-stacking . The isopropoxy moiety projects into solvent-accessible regions, minimizing steric clashes.

Figure 1: Key Interactions (Hypothetical Model)

  • Hydrogen Bonds: Nitro group to His96 (2.9 Å).

  • Hydrophobic Contacts: Chlorophenyl with Leu54 and Ile61.

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